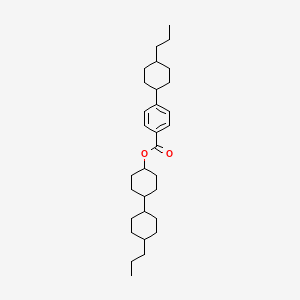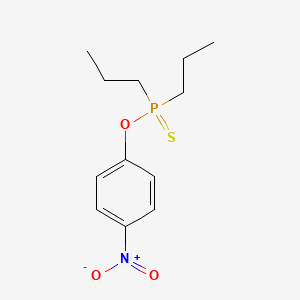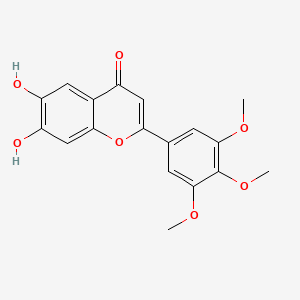
4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This particular compound is found in various medicinal plants and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone backbone. One common method involves the use of methyl iodide and potassium carbonate in dimethylformamide as the solvent. The reaction is carried out at room temperature, and the product is purified through extraction and chromatography .
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography. The compound can also be synthesized in large quantities using optimized synthetic routes that ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methyl iodide and acetic anhydride are commonly used for methylation and acetylation reactions, respectively.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methylated or acetylated flavones, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research indicates potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and pharmaceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone involves the modulation of various molecular pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway
Comparación Con Compuestos Similares
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Eupatorin (3’,5-dihydroxy-4’,6,7-trimethoxyflavone): Exhibits antiproliferative and anti-inflammatory activities.
Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Recognized for its anticancer and neuroprotective effects .
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.
Propiedades
Número CAS |
79492-73-2 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-4-9(5-17(23-2)18(16)24-3)14-7-11(19)10-6-12(20)13(21)8-15(10)25-14/h4-8,20-21H,1-3H3 |
Clave InChI |
COJGTOWPKOSQSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


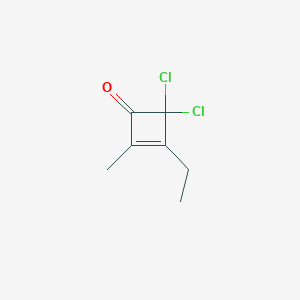

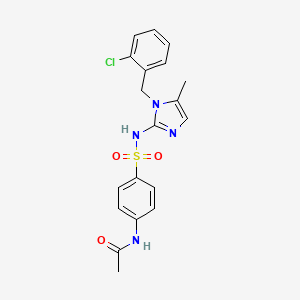

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
